Lipophilicity Differentiation: LogP of Para Isomer Exceeds Ortho and Meta Isomers by 0.9–1.1 Log Units
The computed octanol-water partition coefficient (LogP) of 4-(2H-tetrazol-5-yl)benzonitrile is 1.81 [1], representing a >2-fold increase in lipophilicity over the meta isomer (LogP 0.74) [2] and a >8-fold increase over the ortho isomer (XLogP3 0.9) [3]. This difference is predictive of substantially altered retention time in reversed-phase HPLC and differential membrane permeability, directly impacting purification strategy and biological assay design.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.81 (ChemBase, JChem) |
| Comparator Or Baseline | 3-(2H-tetrazol-5-yl)benzonitrile LogP = 0.74; 2-(1H-tetrazol-5-yl)benzonitrile XLogP3 = 0.9 |
| Quantified Difference | ΔLogP = +1.07 (vs meta); ΔLogP = +0.91 (vs ortho) |
| Conditions | Computed values from JChem (ChemBase) and XLogP3 (PubChem); consistent methodology across all three isomers allows cross-study comparison. |
Why This Matters
A LogP difference of >0.9 units indicates that the para isomer will elute significantly later under standard reversed-phase conditions and may exhibit different solubility and cell-permeability profiles, making isomer verification essential for reproducible experimental outcomes.
- [1] ChemBase. 4-(2H-tetrazol-5-yl)benzonitrile. CBID:811450. LogP = 1.806. http://www.chembase.cn/molecule-811450.html View Source
- [2] Hzbp.cn. 3-(2H-Tetrazol-5-yl)benzonitrile, ≥98%. CAS 50907-33-0. LogP = 0.73838. https://www.hzbp.cn/shop/8148635.html View Source
- [3] PubChem. Benzonitrile, 2-(1H-tetrazol-5-yl)-. CID 11693970. XLogP3-AA = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/11693970 View Source
